molecular formula C19H18N2OS B2834876 N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide CAS No. 1797728-27-8

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide

Cat. No. B2834876
M. Wt: 322.43
InChI Key: DBDXRHGFDFIUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MTA or 2-MTA and has been studied for its potential use in treating various diseases.

Scientific Research Applications

Anticancer Activities

Research has illuminated the anticancer potential of thiazole derivatives, including compounds structurally related to N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide. For instance, synthesized 5-methyl-4-phenyl thiazole derivatives have been evaluated for their anticancer activity, showing promising results against A549 human lung adenocarcinoma cells. Compounds like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide exhibited high selectivity and induced apoptosis in cancer cells, although not as effectively as cisplatin (Evren et al., 2019).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of thiazole compounds have been extensively investigated. Novel N-(Isothiazol-5-yl)phenylacetamides and derivatives have shown efficacy against various bacterial and fungal strains. For example, a series of ,-(4-phenyl-2-thiazolyol) thio-alkyl/aryl substituted acetamides demonstrated significant antibacterial and antifungal activities in vitro (Mahajan et al., 2008).

Enzyme Inhibition for Therapeutic Applications

The exploration of thiazole derivatives has extended into enzyme inhibition, targeting conditions such as Alzheimer's disease. Some 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and found to inhibit acetylcholinesterase (AChE) significantly, offering potential as treatments for Alzheimer's. These compounds, particularly at low concentrations, showed high inhibition rates, with some displaying better activity than the standard drug donepezil (Yurttaş et al., 2013).

Green Chemistry and Antioxidant Activity

The synthesis of N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives through a green chemistry approach has been reported. This method emphasizes the use of water and eco-friendly catalysts, underlining the environmental benefits of such processes. The biological potency of these compounds against cancer cell lines, coupled with their significant antioxidant activity, showcases their therapeutic promise (Gondaliya & Kapadiya, 2021).

properties

IUPAC Name

2-(2-methylphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-7-3-4-8-15(13)11-19(22)21-17-10-6-5-9-16(17)18-12-23-14(2)20-18/h3-10,12H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDXRHGFDFIUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(o-tolyl)acetamide

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